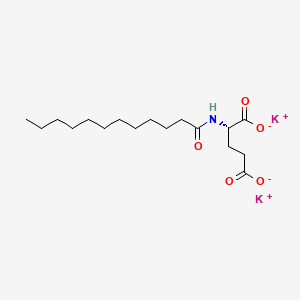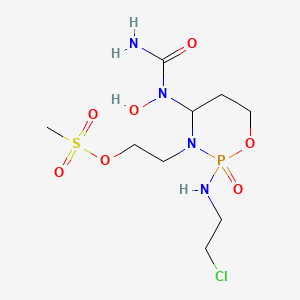
Urea, N-(2-((2-chloroethyl)amino)-3-(2-((methylsulfonyl)oxy)ethyl)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-, P-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urea, N-(2-((2-chloroethyl)amino)-3-(2-((methylsulfonyl)oxy)ethyl)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-, P-oxide is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure, which includes a urea moiety, a chloroethyl group, and an oxazaphosphorin ring. Its distinct chemical properties make it a valuable subject of study in scientific research.
Métodos De Preparación
The synthesis of Urea, N-(2-((2-chloroethyl)amino)-3-(2-((methylsulfonyl)oxy)ethyl)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-, P-oxide involves multiple steps, including the formation of the oxazaphosphorin ring and the introduction of the chloroethyl and methylsulfonyl groups. The reaction conditions typically require controlled temperatures and the use of specific reagents to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale synthesis using flow microreactor systems to enhance efficiency and sustainability .
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions, resulting in the formation of new compounds. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. .
Aplicaciones Científicas De Investigación
Urea, N-(2-((2-chloroethyl)amino)-3-(2-((methylsulfonyl)oxy)ethyl)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-, P-oxide has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: It has potential therapeutic applications, particularly in the development of anticancer drugs due to its ability to interfere with DNA synthesis and repair.
Industry: The compound is used in the production of various chemical products and as an intermediate in the synthesis of pharmaceuticals
Mecanismo De Acción
The mechanism of action of Urea, N-(2-((2-chloroethyl)amino)-3-(2-((methylsulfonyl)oxy)ethyl)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-, P-oxide involves its interaction with cellular components, particularly DNA. The chloroethyl group can form covalent bonds with DNA, leading to cross-linking and disruption of DNA replication and transcription. This mechanism is particularly relevant in its potential use as an anticancer agent, where it can induce cell death in rapidly dividing cancer cells .
Comparación Con Compuestos Similares
Similar compounds to Urea, N-(2-((2-chloroethyl)amino)-3-(2-((methylsulfonyl)oxy)ethyl)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-, P-oxide include:
Bis(2-chloroethyl)amine: Known for its use in chemical synthesis and as a precursor for other compounds.
N-(2-chloroethyl)-N’-(2-methylphenyl)urea: Used in various chemical reactions and studied for its biological activities.
2-Dimethylaminoethyl chloride hydrochloride: Widely used as an intermediate in organic synthesis. The uniqueness of this compound lies in its specific structure, which combines multiple functional groups and a heterocyclic ring, providing it with distinct chemical and biological properties.
Propiedades
Número CAS |
97139-11-2 |
|---|---|
Fórmula molecular |
C9H20ClN4O7PS |
Peso molecular |
394.77 g/mol |
Nombre IUPAC |
2-[4-[carbamoyl(hydroxy)amino]-2-(2-chloroethylamino)-2-oxo-1,3,2λ5-oxazaphosphinan-3-yl]ethyl methanesulfonate |
InChI |
InChI=1S/C9H20ClN4O7PS/c1-23(18,19)21-7-5-13-8(14(16)9(11)15)2-6-20-22(13,17)12-4-3-10/h8,16H,2-7H2,1H3,(H2,11,15)(H,12,17) |
Clave InChI |
FHEWEBKCWNBLHC-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)OCCN1C(CCOP1(=O)NCCCl)N(C(=O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


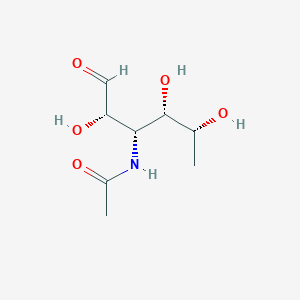
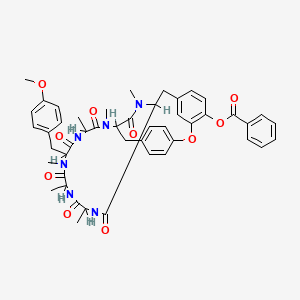
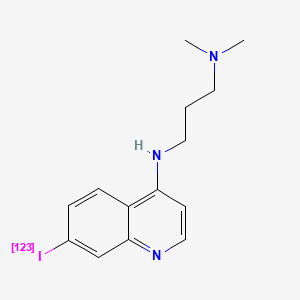
![2-methyl-5-[3-(4-methylpiperazin-1-yl)propyl]-3H-pyrido[2,3-b][1,4]diazepin-4-one;hydrochloride](/img/structure/B15184797.png)

![[(2R,3S,5R)-3-[5-[4-(diethylamino)butyl-diethylazaniumyl]pentanoyloxy]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B15184808.png)

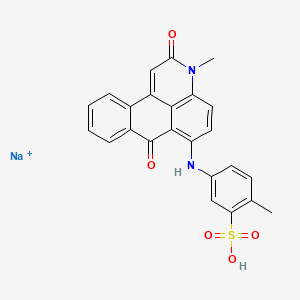

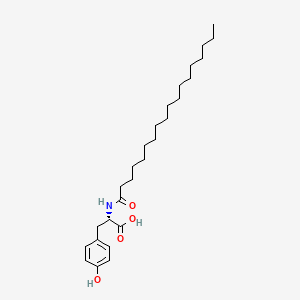
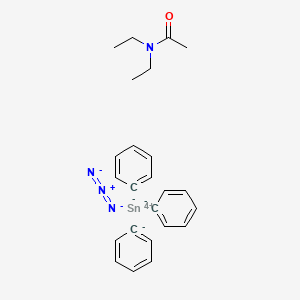
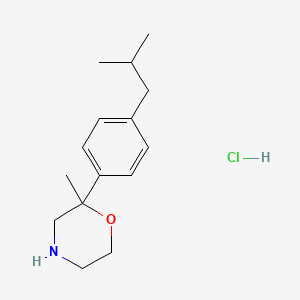
![(E)-but-2-enedioic acid;N-[3-[(2-hydroxy-2-phenylacetyl)amino]propyl]-2,2,5,5-tetramethyl-1H-pyrrole-3-carboxamide](/img/structure/B15184869.png)
